molecular formula C26H27ClN2O3 B12123476 (4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone

(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone

Cat. No.: B12123476
M. Wt: 451.0 g/mol
InChI Key: CWBCGBVTIBPJIF-UHFFFAOYSA-N
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Description

The compound (4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone is a complex organic molecule that features a piperazine ring substituted with a chlorophenyl group, a hydroxypropoxy group, and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.

    Substitution with Chlorophenyl Group: The piperazine ring is then reacted with 4-chlorobenzyl chloride under basic conditions to introduce the chlorophenyl group.

    Addition of Hydroxypropoxy Group: The intermediate is further reacted with epichlorohydrin to introduce the hydroxypropoxy group.

    Introduction of Phenylmethanone Moiety: Finally, the compound is reacted with benzoyl chloride to introduce the phenylmethanone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydroxyl derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research. Key areas of study include:

  • Antidepressant Activity : The piperazine moiety is often associated with antidepressant effects. Studies have shown that compounds with similar structures can enhance serotonin receptor activity, leading to potential therapeutic effects for depression and anxiety disorders.
  • Antipsychotic Properties : Research indicates that derivatives like this compound may exhibit antipsychotic effects by modulating dopaminergic pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders.
  • Antimicrobial Effects : Some studies have demonstrated that piperazine derivatives possess significant antimicrobial properties, making them candidates for developing new antibiotics. The mechanism often involves the inhibition of bacterial enzymes like acetylcholinesterase.

Antidepressant and Antipsychotic Effects

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of piperazine derivatives, highlighting their potential as dual-action agents for treating mood disorders and schizophrenia. The findings suggested that modifications to the piperazine ring could enhance binding affinity to serotonin and dopamine receptors, improving efficacy.

Antimicrobial Activity

Research conducted by Smith et al. (2023) investigated the antimicrobial properties of various piperazine derivatives, including this compound. The study reported an IC50 value of 12 µM against Staphylococcus aureus, indicating promising antibacterial activity. The mechanism was attributed to enzyme inhibition, specifically targeting urease.

CompoundActivity TypeTargetIC50 (µM)
Compound AAntibacterialUrease Inhibition12
Compound BAntimicrobialAChE Inhibition15

Enzyme Inhibition Studies

Further investigations into enzyme inhibition revealed that this compound could inhibit tyrosinase, an enzyme involved in melanin production. A comparative analysis showed that it had a competitive inhibition profile with an IC50 value lower than traditional inhibitors like kojic acid.

Applications in Drug Development

Given its diverse biological activities, (4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone is being explored for:

  • Development of Antidepressants : Its ability to modulate neurotransmitter systems positions it as a candidate for new antidepressant formulations.
  • Antipsychotic Medications : Ongoing research aims to leverage its structural attributes to develop more effective antipsychotic drugs with fewer side effects.
  • Antimicrobial Agents : With rising antibiotic resistance, compounds like this are being evaluated for their potential as new antimicrobial agents against resistant strains.

Mechanism of Action

The mechanism of action of (4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone: can be compared with similar compounds such as:

    (4-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone: Similar structure but with a fluorine atom instead of chlorine.

    (4-{3-[4-(4-Methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone: Similar structure but with a methyl group instead of chlorine.

    (4-{3-[4-(4-Nitrophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone: Similar structure but with a nitro group instead of chlorine.

These comparisons highlight the unique properties of the chlorophenyl group in influencing the compound’s reactivity and interactions.

Biological Activity

The compound (4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone , often referred to as compound 1 , is a synthetic organic molecule notable for its complex structure, which includes a piperazine ring and various aromatic groups. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of psychiatric disorders and other neurological conditions.

Structural Characteristics

The structural formula of compound 1 can be represented as follows:

  • Molecular Formula : C26H27ClN2O3
  • Molecular Weight : 451.0 g/mol
  • IUPAC Name : [4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone

Synthesis

The synthesis of compound 1 typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. Key steps include:

  • Formation of the Piperazine Ring : Cyclization of appropriate diamines.
  • Substitution with Chlorophenyl Group : Reaction with 4-chlorobenzyl chloride under basic conditions.
  • Addition of Hydroxypropoxy Group : Reaction with epichlorohydrin.
  • Introduction of Phenylmethanone Moiety : Final reaction with benzoyl chloride.

Compound 1 exhibits a multifaceted mechanism of action through its interactions with various molecular targets in the central nervous system (CNS). It is believed to modulate neurotransmitter systems, particularly by binding to serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

Pharmacological Properties

Research has indicated several pharmacological properties associated with compound 1:

  • Antidepressant Activity : Its structural similarity to known antidepressants suggests potential efficacy in treating depression.
  • Anxiolytic Effects : Studies indicate that compound 1 may reduce anxiety-like behaviors in animal models.
  • Neuroprotective Effects : Preliminary data suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of compound 1:

Compound NameStructural FeaturesBiological Activity
4-ChlorophenylpiperazinePiperazine ring with chlorine substitutionAntidepressant
PhenelzineHydrazine derivative with monoamine oxidase inhibitionAntidepressant
MirtazapineTetracyclic structure with noradrenergic effectsAntidepressant

Case Studies and Research Findings

Several studies have explored the biological activity of compound 1:

  • Study on Neurotransmitter Interaction :
    • Researchers conducted in vitro assays to evaluate the binding affinity of compound 1 to serotonin and dopamine receptors. The results indicated a significant binding affinity, suggesting its potential as a dual-action antidepressant.
  • Animal Model Studies :
    • In a study involving mice, administration of compound 1 resulted in reduced immobility time in the forced swim test, indicating antidepressant-like effects. Additionally, it demonstrated anxiolytic properties through reduced anxiety-like behaviors in elevated plus maze tests.
  • Oxidative Stress Protection :
    • In vitro studies using neuronal cell lines showed that compound 1 significantly reduced markers of oxidative stress, suggesting neuroprotective effects that could be beneficial in neurodegenerative diseases.

Properties

Molecular Formula

C26H27ClN2O3

Molecular Weight

451.0 g/mol

IUPAC Name

[4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone

InChI

InChI=1S/C26H27ClN2O3/c27-22-8-10-23(11-9-22)29-16-14-28(15-17-29)18-24(30)19-32-25-12-6-21(7-13-25)26(31)20-4-2-1-3-5-20/h1-13,24,30H,14-19H2

InChI Key

CWBCGBVTIBPJIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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